molecular formula C19H14N2O3 B6424901 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2034309-21-0

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No. B6424901
CAS RN: 2034309-21-0
M. Wt: 318.3 g/mol
InChI Key: FOVGMZQWMHOGNL-UHFFFAOYSA-N
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Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide, also known as N-FPC, is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound that is composed of a furan ring, a pyridine ring, and a benzofuran ring. The compound has been studied for its potential applications in various fields such as biochemistry, pharmacology, and medical research.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been used as a novel tool in biochemistry and pharmacology, as well as in medical research. In biochemistry and pharmacology, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has been used to study the structure and function of enzymes and receptors, as well as the effects of drugs on these proteins. In medical research, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has been used to study the effects of drugs on various diseases and conditions, as well as to develop new treatments for these conditions.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is still being studied. It is believed that the compound binds to specific proteins in the body, such as enzymes and receptors, and modulates their activity. This modulated activity can then lead to changes in the body’s physiology and biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide are still being studied. Preliminary studies suggest that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It is also believed to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and its structure is well-defined. Furthermore, it is non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, the compound is also relatively expensive, which may limit its use in some experiments.

Future Directions

Future research on N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide may focus on its potential applications in the treatment of various diseases and conditions. Studies may also be conducted to further elucidate its mechanism of action and biochemical and physiological effects. Additionally, further studies may be conducted to determine the optimal conditions for its synthesis. Finally, research may be conducted to develop new synthetic methods for the production of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide, as well as to reduce its cost.

Synthesis Methods

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is relatively straightforward and can be achieved in a few steps. The first step is to form a furan ring by condensing pyridine and furfuryl alcohol. This reaction is performed in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The second step is to form the benzofuran ring by condensing the furan ring with benzaldehyde. This reaction is performed in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The final step is to form the pyridine ring by condensing the benzofuran ring with pyridine. This reaction is performed in an aqueous solution of sodium hydroxide at a temperature of 80-90°C.

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVGMZQWMHOGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

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